2-Bromo-1-(2,4-difluorophenyl)propan-1-one
Description
Chemical Identity and Properties
2-Bromo-1-(2,4-difluorophenyl)propan-1-one (CAS 135206-83-6) is a halogenated aromatic ketone with the molecular formula C₉H₇BrF₂O and a molecular weight of 247.06 g/mol . It features a propan-1-one backbone substituted with a bromine atom at position 2 and a 2,4-difluorophenyl group at position 1. The fluorine atoms at the ortho (2) and para (4) positions of the phenyl ring enhance its electron-withdrawing properties, influencing reactivity and intermolecular interactions.
Applications This compound is classified as industrial grade (99% purity) and serves as a key intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. Its fluorine substituents may contribute to bioactivity, as seen in fluoroquinolone antibiotics like tosufloxacin, where 2,4-difluorophenyl groups enhance antibacterial activity .
Properties
IUPAC Name |
2-bromo-1-(2,4-difluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLMFRUVGNQYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135206-83-6 | |
| Record name | 2-bromo-1-(2,4-difluorophenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2,4-difluorophenyl)propan-1-one typically involves the bromination of 1-(2,4-difluorophenyl)propan-1-one. This reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(2,4-difluorophenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents such as ethanol or dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic substitution: Products include substituted phenylpropanones.
Reduction: Products include 2-bromo-1-(2,4-difluorophenyl)propan-1-ol.
Oxidation: Products include 2-bromo-1-(2,4-difluorophenyl)propanoic acid.
Scientific Research Applications
Chemistry: 2-Bromo-1-(2,4-difluorophenyl)propan-1-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of biologically active molecules .
Medicine: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,4-difluorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in these interactions, facilitating the formation of covalent bonds or reversible interactions with the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Halogen Type and Position
2-Bromo-1-(2,4-dichlorophenyl)propan-1-one (CAS 103175-61-7)
- Molecular Formula : C₉H₇BrCl₂O (MW 291.97 g/mol)
- Key Differences : Replacing fluorine with chlorine increases molecular weight and lipophilicity (Cl is larger and less electronegative than F). This enhances steric hindrance and may reduce electrophilicity at the ketone group compared to the difluoro analog.
2-Bromo-1-(3-chlorophenyl)propan-1-one (CAS 34911-51-8)
- Molecular Formula : C₉H₈BrClO (MW 247.52 g/mol)
- Key Differences: A single chlorine atom at the meta position alters electronic distribution.
- Applications : Critical intermediate in synthesizing bupropion (an antidepressant), highlighting the role of substitution patterns in drug design .
2-Bromo-1-(4-fluorophenyl)propan-1-one (CAS 345-94-8)
- Molecular Formula : C₉H₈BrFO (MW 231.06 g/mol)
- Key Differences: A single para-fluorine substituent balances electron withdrawal and molecular weight.
- Applications: Used in pharmaceutical synthesis at 95% purity, demonstrating the versatility of mono-halogenated analogs .
Functional Group Variations
2-Bromo-1-(4-methoxyphenyl)propan-1-one (CAS 21086-33-9)
- Molecular Formula : C₁₀H₁₁BrO₂ (MW 243.10 g/mol)
- Key Differences : The methoxy group (-OCH₃) is electron-donating, reducing the ketone’s electrophilicity. This increases solubility in polar solvents compared to halogenated analogs.
- Applications : Likely used in fine chemicals where electron-rich intermediates are required .
2-Bromo-1-(2,5-difluorophenyl)propan-1-one (CID 22111335)
Key Observations :
- Electron-Withdrawing Groups (EWG) : Fluorine and chlorine enhance ketone reactivity, favoring nucleophilic substitution or condensation reactions. The 2,4-difluoro analog’s balance of electronegativity and size makes it versatile in synthesis.
- Bioactivity: Fluorinated compounds like tosufloxacin show enhanced antibacterial activity due to fluorine’s ability to penetrate lipid membranes and resist metabolic degradation .
Biological Activity
2-Bromo-1-(2,4-difluorophenyl)propan-1-one is an organic compound with the molecular formula CHBrFO and a molecular weight of approximately 249.05 g/mol. Its structure features a bromine atom and a difluorophenyl group, which contribute to its unique chemical reactivity and potential biological activity. This compound is primarily studied for its applications in medicinal chemistry and as an intermediate in the synthesis of various bioactive compounds.
The compound is classified as a ketone due to the presence of a carbonyl group. Its electrophilic nature is enhanced by the bromine and fluorine substituents, allowing it to participate in various nucleophilic substitution reactions. The synthesis typically involves the bromination of 1-(2,4-difluorophenyl)propan-1-one using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
The mechanism of action for this compound primarily involves its interaction with biological targets, such as enzymes and receptors. The bromine atom facilitates covalent bonding with nucleophiles, while the carbonyl group can undergo further transformations depending on the reaction conditions. This reactivity positions the compound as a valuable tool in drug development and enzyme interaction studies .
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds similar to this compound. For instance, derivatives with similar structural features have shown significant activity against Candida albicans, with minimal inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole (FLC). The presence of halogen substitutions on the phenyl ring significantly impacts antifungal efficacy .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit cytochrome P450 enzymes, which are crucial in various metabolic processes. Selectivity studies have shown that certain derivatives can inhibit key steroidogenic enzymes involved in hormone biosynthesis, suggesting potential applications in endocrine-related disorders .
Study on Enzyme Interactions
A study focused on the interaction of this compound with cytochrome P450 enzymes demonstrated its capability to selectively inhibit CYP51, an enzyme critical for sterol biosynthesis. This inhibition could lead to therapeutic applications in treating fungal infections by disrupting ergosterol production in fungal cells .
Synthesis and Optimization
Research has also explored the optimization of synthetic routes for producing this compound efficiently. By adjusting reaction conditions such as temperature and catalyst choice, higher yields and purity levels were achieved, which is essential for further biological testing and application development .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHBrFO |
| Molecular Weight | 249.05 g/mol |
| Flash Point | 116.6 °C |
| Antifungal MIC (against C. albicans) | ~0.020 µg/mL (comparable to FLC) |
| Enzyme Inhibition | CYP51 (selective inhibition) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
